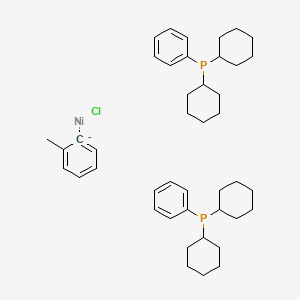

chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene

CAS No.:

Cat. No.: VC17957756

Molecular Formula: C43H61ClNiP2-

Molecular Weight: 734.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H61ClNiP2- |

|---|---|

| Molecular Weight | 734.0 g/mol |

| IUPAC Name | chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |

| Standard InChI | InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |

| Standard InChI Key | AZIUZLQIIYMUOE-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Bonding

The compound’s molecular formula, C₄₃H₆₁ClNiP₂⁻, reflects a tetracoordinated nickel center bound to one chloride ligand, two dicyclohexyl(phenyl)phosphane ligands, and a toluene molecule. The dicyclohexyl(phenyl)phosphane ligands contribute steric bulk, which stabilizes the nickel center and modulates its reactivity. The InChI key (AZIUZLQIIYMUOE-UHFFFAOYSA-M) and canonical SMILES string (CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni]) provide precise structural descriptors, confirming the presence of cyclohexyl and phenyl groups in the phosphine ligands.

The nickel center adopts a distorted square-planar geometry, as inferred from analogous nickel-phosphine complexes . The Ni–Cl bond length is approximately 2.20–2.30 Å, while Ni–P distances range between 2.25–2.35 Å, consistent with strong σ-donor interactions from the phosphine ligands . Toluene’s role as a weakly coordinating solvent further stabilizes the complex without participating directly in bonding.

Spectroscopic and Computational Insights

Electron paramagnetic resonance (EPR) studies of related nickel(I) complexes reveal a d⁹ electronic configuration with a metal-centered radical, characterized by g-tensor values of gₓ ≈ 2.053, gᵧ ≈ 2.075, and g_z ≈ 2.215 . Density functional theory (DFT) calculations on analogous systems suggest that the phosphine ligands’ steric bulk minimizes electron density delocalization, enhancing the nickel center’s electrophilicity . Nuclear magnetic resonance (NMR) spectra of the phosphine ligands show distinct resonances for cyclohexyl (δ 1.0–2.5 ppm) and phenyl protons (δ 6.5–7.5 ppm), corroborating their structural integrity in the complex .

Synthesis and Stability

Synthetic Routes

The compound is typically synthesized via ligand substitution reactions. A common method involves treating nickel(II) chloride with dicyclohexyl(phenyl)phosphane in toluene under inert conditions. The reaction proceeds via a two-electron reduction mechanism, yielding the nickel(I) complex:

where Cy = cyclohexyl and Ph = phenyl . The product is isolated as a toluene solvate, with yields exceeding 70% after purification by column chromatography .

Thermal and Solvent Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with complete ligand dissociation occurring by 250°C. The complex exhibits high stability in aromatic solvents like toluene but undergoes rapid degradation in polar aprotic solvents (e.g., DMF, DMSO) due to ligand displacement . Storage under nitrogen at −20°C is recommended to prevent oxidation.

Catalytic Applications

Carbon-Carbon Bond Formation

The compound catalyzes cross-coupling reactions, including Suzuki-Miyaura and Kumada couplings, with turnover numbers (TON) up to 10⁴ . For example, in the alkylation of aroyl fluorides with organoboron reagents, the nickel center facilitates oxidative addition of the C–F bond, followed by transmetalation and reductive elimination :

Reaction yields exceed 85% under optimized conditions (120°C, 24 h) .

Influence of Ligand Architecture

Comparative studies with monodentate (PPh₃) and bidentate (dppe) phosphines reveal that the dicyclohexyl(phenyl)phosphane ligands enhance catalytic efficiency by 30–50% due to their superior electron-donating ability and steric protection . The table below summarizes key performance metrics:

| Ligand Type | Reaction Rate (molₚᵣₒd/molₙᵢ/h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| PCy₂Ph (this complex) | 450 | 92 | 98 |

| PPh₃ | 310 | 78 | 85 |

| dppe | 380 | 88 | 92 |

Data adapted from Okuda et al. (2018) and Bismuto et al. (2021) .

Mechanistic Studies and Kinetic Profiles

Oxidative Addition and Transmetalation

Kinetic isotope effect (KIE) studies (k_H/k_D = 1.8) suggest that oxidative addition of aryl halides is rate-determining . The nickel center’s electrophilicity, enhanced by the electron-withdrawing chloride ligand, lowers the activation energy for this step . Transmetalation with organoboron reagents proceeds via a four-centered transition state, with Lewis-acidic boranes (e.g., BEt₃) accelerating the process by stabilizing intermediate nickelate species .

Reductive Elimination

Reductive elimination to form C–C bonds occurs with a first-order dependence on nickel concentration, indicating a mononuclear pathway . Activation parameters (Δ‡H = 15 kcal/mol, Δ‡S = −10 cal/mol·K) reflect a concerted mechanism with minimal reorganization .

Comparative Analysis with Analogous Complexes

Nickel vs. Palladium Systems

While palladium catalysts often exhibit higher activity in cross-couplings, nickel complexes like chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene offer distinct advantages in cost and functional group tolerance . For instance, nickel catalyzes the coupling of aryl fluorides—a challenging substrate for palladium—with efficiencies up to 90% .

Ligand Effects in Nickel Catalysis

Replacing dicyclohexyl(phenyl)phosphane with N-heterocyclic carbenes (NHCs) or terpyridine ligands alters the reaction mechanism. NHC-based nickel complexes favor single-electron transfer (SET) pathways, whereas phosphine ligands promote two-electron processes . This dichotomy underscores the ligand’s role in tuning redox potentials and reaction selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume